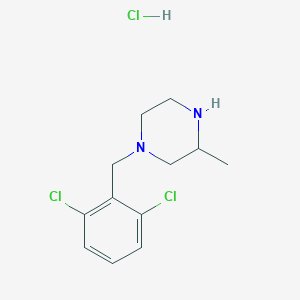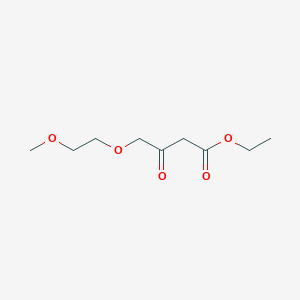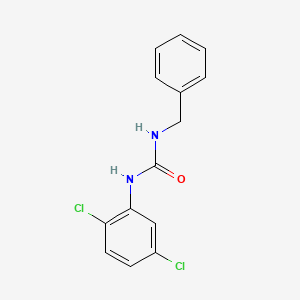![molecular formula C9H4O2S2 B3335565 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one CAS No. 1295502-12-3](/img/structure/B3335565.png)
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one
Overview
Description
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one is a complex organic compound characterized by its unique tricyclic structure. This compound contains oxygen and sulfur atoms within its ring system, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing thiophene and furan rings under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that the compound is produced on a smaller scale for research purposes. Industrial production would require optimization of the synthetic route to ensure high yield and purity, as well as the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Materials Science: Its structural characteristics are of interest for the development of new materials with specific mechanical or electronic properties.
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.
Chemical Sensors: Its reactivity and electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one exerts its effects is primarily related to its electronic structure. The presence of oxygen and sulfur atoms within the ring system influences the compound’s electron distribution, making it reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in medicinal chemistry or electron transfer processes in organic electronics .
Comparison with Similar Compounds
Similar Compounds
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,10-tetraene: This compound shares a similar tricyclic structure but with different substituents, affecting its chemical properties and applications.
11-bromo-8,8-dipentadecyl-7-oxa-3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,10-tetraene:
Uniqueness
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one is unique due to its specific arrangement of oxygen and sulfur atoms within the tricyclic ring system. This unique structure imparts distinct electronic properties, making it valuable for specialized applications in organic electronics and materials science .
Properties
IUPAC Name |
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O2S2/c10-9-5-1-3-12-7(5)8-6(11-9)2-4-13-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMCWJAHPGSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




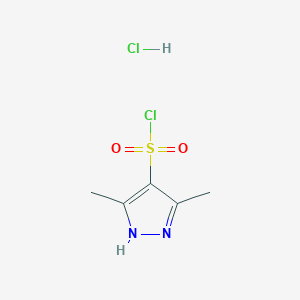
![2-(Azetidin-3-yl)benzo[d]thiazole hydrochloride](/img/structure/B3335507.png)
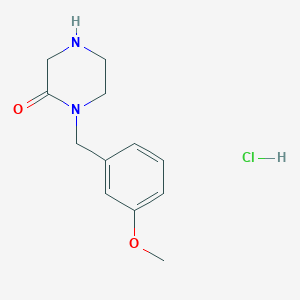
![Poly(oxy-1,2-ethanediyl), alpha-acetyl-omega-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]-](/img/structure/B3335511.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3335520.png)
![[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3335523.png)
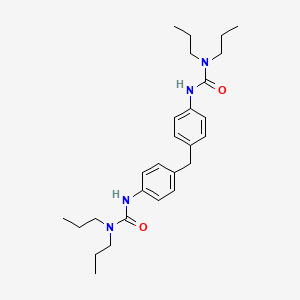
![[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B3335538.png)
![(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3335550.png)
